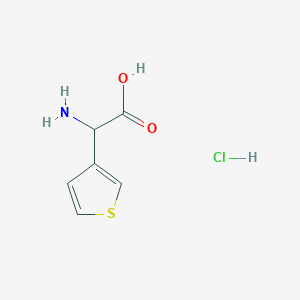

2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Description

The exact mass of the compound this compound is 192.9964274 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-thiophen-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h1-3,5H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOJUXYYROKWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646957 | |

| Record name | Amino(thiophen-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-50-0, 369403-64-5 | |

| Record name | Amino(thiophen-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(thiophen-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Abstract: 2-Amino-2-(3-thienyl)acetic acid, a non-proteinogenic α-amino acid, serves as a critical structural motif and building block in medicinal chemistry. Its incorporation into larger molecules can significantly modulate pharmacological properties, making reliable synthetic and analytical methods paramount for drug discovery and development. This guide provides a comprehensive, field-proven methodology for the synthesis of its hydrochloride salt via the Strecker reaction, followed by a multi-faceted analytical approach for rigorous structural confirmation and purity assessment. The causality behind experimental choices is detailed to empower researchers with a robust and reproducible framework.

Introduction and Strategic Importance

2-Amino-2-(3-thienyl)acetic acid belongs to a class of unnatural amino acids that are of high interest to the pharmaceutical industry.[1] Unlike their proteinogenic counterparts, these molecules offer novel side-chain functionalities and stereochemical arrangements. The thiophene ring, in particular, is a bioisostere for the phenyl ring, often used to improve metabolic stability, alter receptor binding affinity, or enhance pharmacokinetic profiles.[2] Derivatives of thienylglycine have been investigated for their potential in modulating metabotropic glutamate receptors, highlighting their relevance in neuroscience research.[3]

The hydrochloride salt form is typically preferred for its improved stability and solubility in aqueous media, facilitating handling and formulation. This guide presents a direct and efficient pathway to this key intermediate, emphasizing the validation system required to ensure its quality for downstream applications in drug development.

Synthesis via Strecker Reaction: A Mechanistic Approach

The Strecker synthesis is a classic, yet highly effective, multi-component reaction for preparing α-amino acids from aldehydes.[4] Its enduring utility stems from the ready availability of starting materials and its operational simplicity. The synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.[5][6]

The overall transformation begins with 3-thiophenecarboxaldehyde, which reacts with ammonia and cyanide, followed by acidic hydrolysis to yield the target compound.

Mechanistic Rationale

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-thiophenecarboxaldehyde. This is followed by dehydration to form the corresponding imine. The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.[5]

-

Cyanide Addition: A cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic imine carbon. This step forms the crucial carbon-carbon bond, resulting in the α-aminonitrile intermediate, α-amino-3-thiopheneacetonitrile.[7]

-

Nitrile Hydrolysis: The final stage involves the vigorous acid-catalyzed hydrolysis of the nitrile group. Under heating in aqueous hydrochloric acid, the nitrile is converted first to an amide and then to a carboxylic acid. The acidic conditions concurrently protonate the α-amino group, yielding the final product as a stable hydrochloride salt, which often aids in its crystallization and purification from the reaction mixture.[4]

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents (potassium cyanide) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Step 1: Formation of α-Amino-3-thiopheneacetonitrile

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (5.88 g, 110 mmol) and deionized water (40 mL). Stir until dissolved.

-

Add 3-thiophenecarboxaldehyde (11.21 g, 100 mmol) to the solution.

-

In a separate beaker, carefully dissolve potassium cyanide (7.16 g, 110 mmol) in deionized water (25 mL). Caution: Highly toxic.

-

Cool the aldehyde-containing flask in an ice bath to 0-5 °C.

-

Slowly add the potassium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A precipitate of the α-aminonitrile should form.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and air-dry.

Step 2: Hydrolysis to 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

-

Place the crude α-aminonitrile from the previous step into a 500 mL round-bottom flask.

-

Add concentrated hydrochloric acid (12 M, 100 mL) to the flask. Caution: Corrosive.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Maintain reflux for 6-8 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization of the hydrochloride salt.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold acetone (2 x 15 mL) to remove residual impurities.

-

Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.

Comprehensive Characterization: A Self-Validating System

No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. A multi-pronged approach, where each method corroborates the others, constitutes a self-validating system essential for regulatory and research integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum will show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid and the ammonium protons will likely appear as broad singlets. The α-proton will be a singlet, and the three protons on the thiophene ring will appear as multiplets in the aromatic region.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will confirm the carbon skeleton, showing a signal for the carbonyl carbon of the carboxylic acid, the α-carbon, and four distinct signals for the carbons of the thiophene ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8]

-

A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid overlapping with the N-H stretching vibrations of the ammonium salt.

-

A sharp, strong peak around 1720-1740 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.

-

Bands in the 1500-1600 cm⁻¹ region are attributable to N-H bending and aromatic C=C stretching of the thiophene ring.

Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the parent amino acid.[9][10]

-

Using Electrospray Ionization (ESI) in positive mode, the expected peak would be for the protonated molecule [M+H]⁺ of the free amino acid (after loss of HCl), with an m/z value of approximately 158.02.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[11][12] A reverse-phase method is typically employed.

-

Method: A C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is effective.

-

Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-250 nm) is suitable.

-

Result: The purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.5-9.0 ppm (br s, 3H, -NH₃⁺), ~7.2-7.8 ppm (m, 3H, thiophene-H), ~5.0 ppm (s, 1H, α-CH), ~13.0-14.0 ppm (br s, 1H, -COOH) |

| ¹³C NMR | Chemical Shift (δ) | ~170-172 ppm (C=O), ~130-140 ppm (thiophene C-S), ~125-130 ppm (thiophene C-H), ~55-57 ppm (α-C) |

| IR | Wavenumber (cm⁻¹) | 2500-3300 (br, O-H & N-H), 1720-1740 (s, C=O), 1500-1600 (m, N-H bend) |

| MS (ESI+) | m/z | 158.02 [M+H]⁺ (for the free amino acid C₆H₇NO₂S) |

| HPLC | Purity | >98% (by area normalization at ~240 nm) |

| Molecular Formula | - | C₆H₈ClNO₂S |

| Molecular Weight | - | 193.65 g/mol |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. By employing the Strecker synthesis, this valuable building block can be prepared efficiently from commercially available starting materials. The subsequent analytical workflow, integrating NMR, IR, MS, and HPLC, establishes a self-validating system that ensures the structural integrity and purity of the final compound. Adherence to this detailed framework will provide researchers, scientists, and drug development professionals with a high-quality intermediate, thereby accelerating the discovery and development of novel therapeutics.

References

- 1. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]

- 2. Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. sfrbm.org [sfrbm.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical methodologies, offering insights into the compound's behavior and analytical characterization.

Introduction and Strategic Importance

This compound is a non-proteinogenic amino acid derivative featuring a thiophene ring. The thiophene moiety is a critical isostere for the phenyl group in medicinal chemistry, often introduced to modulate metabolic stability, solubility, and target-binding interactions. As a hydrochloride salt, the compound's amino group is protonated, which significantly influences its solubility and handling properties. Understanding the precise physicochemical characteristics of this molecule is paramount for its effective application as a building block in the synthesis of novel therapeutic agents, including antibiotics and cytostatic agents.[1][2][3] This guide serves as a foundational resource for chemists and pharmacologists aiming to incorporate this versatile scaffold into their research and development pipelines.

Below is a diagram illustrating the core chemical structure of the compound.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Significance in Drug Development |

| CAS Number | 369403-64-5[4][5] | Unambiguously identifies the specific hydrochloride salt for regulatory and procurement purposes. |

| Molecular Formula | C₆H₈ClNO₂S[4] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 193.65 g/mol | Crucial for all stoichiometric calculations, formulation development, and for assessing compliance with heuristics like Lipinski's Rule of Five. |

| Appearance | White to off-white solid/crystalline powder.[6] | Important for material identification, quality control, and assessing purity. |

| Melting Point | Not specified for the hydrochloride salt. The related (R)-enantiomer of the free acid melts at 218 °C.[7] | A key indicator of purity. The melting point of the salt is expected to differ from the free acid. Experimental determination is required. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol.[6] | Critical for designing synthetic reaction conditions, preparing solutions for biological assays, and developing aqueous formulations. |

| pKa | Not experimentally determined in available literature. Estimated values would be ~2-3 for the carboxylic acid and ~9-10 for the protonated amine. | Governs the ionization state at different pH values, which profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

Spectroscopic Profile: A Guide to Confirmation

Spectroscopic analysis is essential for verifying the identity, structure, and purity of the compound. While specific spectra for this exact salt are not publicly available, this section outlines the expected characteristic signals based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thienyl Protons (3H): Three distinct signals are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the protons on the thiophene ring. Their coupling patterns (doublets, doublet of doublets) will confirm the 3-substitution pattern.

-

Alpha-Proton (1H): A singlet or multiplet around 4.0-4.5 ppm, corresponding to the C-H proton adjacent to the amino and carboxyl groups.

-

Amine Protons (3H): A broad singlet for the -NH₃⁺ group, typically downfield, which may exchange with D₂O.

-

Carboxylic Acid Proton (1H): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: A series of bands in the 2800-3200 cm⁻¹ region, overlapping with the O-H stretch, corresponding to the protonated amine (-NH₃⁺).

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will appear in the 1400-1600 cm⁻¹ region.

-

-

UV-Vis (Ultraviolet-Visible) Spectroscopy:

-

The thiophene ring is the primary chromophore. An absorption maximum (λ_max) is expected in the range of 230-240 nm, corresponding to π→π* electronic transitions within the aromatic system. This technique is highly useful for quantitative analysis via a Beer-Lambert plot.[8]

-

Standardized Protocols for Property Determination

Accurate experimental data is the cornerstone of scientific integrity. The following section provides robust, step-by-step protocols for determining two critical physicochemical properties: aqueous solubility and pKa.

Experimental Workflow: Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining intrinsic solubility, providing a direct measure of the thermodynamic equilibrium between the solid-state and a saturated solution.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Causality Behind the Protocol:

-

Why excess solid? To ensure that the resulting solution is truly saturated, which is the definition of solubility.

-

Why constant temperature and long agitation? Solubility is temperature-dependent. Constant temperature and extended agitation are required to reach thermodynamic equilibrium, preventing underestimation of the solubility value.

-

Why filtration/centrifugation? To ensure that only the dissolved compound is measured, as any suspended solid particles would artificially inflate the concentration reading.

-

Why a validated analytical method? To guarantee that the concentration measurement is accurate, precise, and specific to the compound of interest.

Experimental Workflow: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) by monitoring pH changes during neutralization with a titrant.

Caption: Workflow for pKa determination using potentiometric titration.

Causality Behind the Protocol:

-

Why a calibrated pH electrode? The accuracy of the pKa values is directly dependent on the accuracy of the pH measurements.

-

Why standardized NaOH? The exact concentration of the titrant must be known to accurately determine the equivalence points.

-

Why small aliquots? To generate a high-resolution titration curve, especially around the buffer regions and equivalence points, which is critical for precise pKa determination.

-

Why half-equivalence points? Based on the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is half-neutralized ([A⁻] = [HA]), the pH of the solution is equal to the pKa.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on GHS classifications for related compounds, this compound should be handled with care.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or chemical goggles.

-

Use a laboratory coat.

-

Handle only in a well-ventilated area or under a chemical fume hood.

-

-

Handling Procedures:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Some suppliers recommend storage at 4°C for long-term stability.[7]

-

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride | CAS 369403-64-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]

- 7. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | 1194-86-1 [sigmaaldrich.com]

- 8. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride (CAS Number 369403-64-5) and the Broader Landscape of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride, identified by CAS number 369403-64-5, is a heterocyclic compound belonging to the thienylglycine subclass of amino acid derivatives. While specific, in-depth research on this particular hydrochloride salt is limited in publicly available literature, its core structure as a 2-aminothiophene derivative places it within a class of compounds of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the known properties of 2-Amino-2-(thiophen-3-yl)acetic acid, contextualized within the broader, well-documented landscape of 2-aminothiophene derivatives. By examining the synthesis, physicochemical properties, and established biological activities of this chemical family, we can infer the potential applications and avenues for future investigation of this specific molecule.

This document is intended to serve as a foundational resource for researchers, offering both a summary of what is known and a roadmap for further inquiry into the therapeutic potential of 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride.

Physicochemical Properties

| Property | Value (for 2-Amino-2-(thiophen-3-yl)acetic acid) | Source |

| Molecular Formula | C6H7NO2S | PubChem[1] |

| Molecular Weight | 157.19 g/mol | PubChem[1][2] |

| IUPAC Name | 2-amino-2-(thiophen-3-yl)acetic acid | PubChem[1] |

| Synonyms | 3-Thienylglycine, Amino(thiophen-3-yl)acetic acid | Chemical-Suppliers[3], MedChemExpress[4][5] |

| Computed Properties | ||

| XLogP3 | -2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

For the hydrochloride salt (CAS 369403-64-5), the molecular formula is C6H8ClNO2S, and the molecular weight is approximately 193.65 g/mol .[3] The hydrochloride form is expected to exhibit increased solubility in aqueous media compared to the free base.

Synthesis of the 2-Aminothiophene Core

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald reaction , a multi-component condensation reaction.[6][7] This versatile method typically involves the reaction of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

A general workflow for the Gewald synthesis of a 2-aminothiophene core is depicted below:

References

- 1. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride | CAS 369403-64-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijpbs.com [ijpbs.com]

- 7. sciforum.net [sciforum.net]

An In-Depth Technical Guide to 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. The document delves into the molecule's structural and chemical properties, outlines a robust synthetic pathway, provides detailed analytical characterization methods, and explores its applications as a versatile building block in medicinal chemistry. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for the target audience.

Introduction: The Significance of Thiophene-Containing Amino Acids

The incorporation of heterocyclic moieties into peptide and small molecule scaffolds is a cornerstone of modern medicinal chemistry.[1][2] These structural modifications can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. Among the various heterocyclic systems, the thiophene ring, a sulfur-containing aromatic heterocycle, has garnered considerable attention for its ability to impart unique electronic and conformational characteristics.[1][3]

2-Amino-2-(3-thienyl)acetic acid, also known as DL-α-(3-Thienyl)glycine, belongs to this important class of unnatural amino acids.[4] Its structure, featuring a glycine backbone attached to a 3-thienyl group, presents a unique combination of a chiral center and an aromatic, bioisosterically relevant heterocycle. This guide focuses on the hydrochloride salt of this compound (CAS 369403-64-5), a stable and readily usable form for synthetic applications.[5] The strategic placement of the thiophene ring at the alpha-carbon of an amino acid creates a valuable building block for the synthesis of novel peptidomimetics and small molecule drug candidates.[1][6]

Molecular Structure and Chemical Formula

A thorough understanding of the molecular architecture is fundamental to appreciating the reactivity and utility of this compound.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of the compound are summarized in the table below:

| Attribute | Value | Source |

| Chemical Formula | C₆H₇NO₂S·HCl | [5] |

| Molecular Weight of Free Amino Acid | 157.19 g/mol | [7][8] |

| Molecular Weight of Hydrochloride Salt | 193.65 g/mol |

Structural Elucidation

The structure of this compound is characterized by a central chiral carbon atom bonded to four distinct groups:

-

An amino group (-NH₂), which is protonated to an ammonium group (-NH₃⁺) in the hydrochloride salt.

-

A carboxylic acid group (-COOH).

-

A hydrogen atom (-H).

-

A 3-thienyl group.

The presence of the thiophene ring introduces specific steric and electronic properties that differentiate it from its phenylglycine analogue. The sulfur atom in the thiophene ring can participate in unique interactions with biological targets.

Figure 1. 2D representation of this compound.

Synthesis of this compound

The synthesis of α-amino acids is a well-established field in organic chemistry, with several reliable methods available. For 2-Amino-2-(3-thienyl)acetic Acid, the Strecker synthesis offers a straightforward and efficient approach.[9][10][11] This method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[12][13]

Proposed Synthetic Pathway: The Strecker Reaction

The synthesis can be logically divided into two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis to the amino acid, followed by salt formation.

Figure 2. Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of α-Amino-2-(3-thienyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagents: To the flask, add a solution of sodium cyanide (NaCN) in water. In the addition funnel, place a solution of thiophene-3-carbaldehyde and ammonium chloride (NH₄Cl) in aqueous ammonia.

-

Reaction Execution: Cool the flask containing the cyanide solution in an ice bath. Slowly add the aldehyde/ammonium chloride solution dropwise to the cyanide solution with vigorous stirring. Maintain the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. The product, α-amino-2-(3-thienyl)acetonitrile, will often precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Step 2: Hydrolysis to 2-Amino-2-(3-thienyl)acetic Acid

-

Reaction Setup: Place the crude α-aminonitrile in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add a solution of concentrated hydrochloric acid (HCl). Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the hydrolysis is complete, cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure. The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Formation of the Hydrochloride Salt

If the hydrolysis is performed with a different acid, or if the free amino acid is isolated, the hydrochloride salt can be prepared by dissolving the free amino acid in a suitable solvent (e.g., anhydrous diethyl ether) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are predicted based on the analysis of similar structures.[14]

-

¹H NMR:

-

Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be characteristic of a 3-substituted thiophene.

-

α-Proton: The proton on the chiral carbon (Cα) will appear as a singlet or a multiplet depending on the solvent and its exchange with deuterium.

-

Amine Protons: The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. In D₂O, this signal will exchange and disappear.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will also be a broad singlet, and its signal will be absent in D₂O.

-

-

¹³C NMR:

-

Thiophene Carbons: The carbon atoms of the thiophene ring will have characteristic chemical shifts in the aromatic region.

-

α-Carbon: The chiral carbon (Cα) will appear at a specific chemical shift.

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be observed at a downfield chemical shift (typically δ 170-180 ppm).

-

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-2500 (broad) | O-H and N-H | Stretching (from COOH and NH₃⁺) |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1730 | C=O | Stretching (carboxylic acid) |

| ~1600 | N-H | Bending (ammonium) |

| ~1500-1400 | C=C | Stretching (thiophene ring) |

| ~1200 | C-O | Stretching (carboxylic acid) |

| ~700-800 | C-S | Stretching (thiophene ring) |

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ corresponding to the free amino acid would be observed at m/z 158.02.

Chiral Separation

As 2-Amino-2-(3-thienyl)acetic acid is a chiral molecule, it is often necessary to separate the enantiomers, particularly for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

Experimental Protocol: Chiral HPLC

-

Column Selection: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative, is typically effective for the separation of underivatized amino acids.

-

Mobile Phase: A mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is commonly used. The pH and the concentration of the organic modifier are critical parameters for optimizing the separation.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is generally employed.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

Applications in Drug Development

This compound serves as a valuable building block in the design and synthesis of a wide range of biologically active molecules.[1][15] The thiophene moiety is a well-known bioisostere of the phenyl ring and can offer advantages in terms of metabolic stability and target interaction.[16][17]

Peptidomimetics and Novel Peptide Drugs

The incorporation of unnatural amino acids like 2-Amino-2-(3-thienyl)acetic acid into peptide sequences can lead to peptidomimetics with enhanced properties.[3] These modifications can:

-

Increase Proteolytic Stability: The unnatural side chain can hinder the recognition by proteases, thus prolonging the half-life of the peptide drug.

-

Modulate Receptor Binding: The unique steric and electronic properties of the thienyl group can lead to altered and potentially improved binding to target receptors.

-

Induce Specific Conformations: The presence of the bulky thienyl group can constrain the peptide backbone into specific secondary structures, which can be crucial for biological activity.

Synthesis of Bioactive Small Molecules

Beyond peptides, this amino acid is a key starting material for the synthesis of various heterocyclic and other small molecule scaffolds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19] For instance, 2-aminothiophene derivatives are known to be important scaffolds in medicinal chemistry.[18]

Precursor for β-Lactam Antibiotics

Thienyl-containing amino acids have historically been important in the synthesis of semi-synthetic β-lactam antibiotics.[20][21] The side chain of these antibiotics plays a crucial role in their spectrum of activity and resistance to β-lactamases. While not a direct precursor to a major commercial antibiotic, the structural motif of 2-Amino-2-(3-thienyl)acetic acid is highly relevant to this class of drugs.

Conclusion

This compound is a molecule of significant strategic importance for researchers and professionals in the field of drug discovery and development. Its unique structural features, combining a chiral amino acid core with a bioisosterically relevant thiophene ring, make it a versatile and valuable building block. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, robust analytical characterization methods, and an exploration of its key applications. As the demand for novel and more effective therapeutics continues to grow, the role of such specialized building blocks in expanding the accessible chemical space for drug design will undoubtedly become even more critical.

References

- 1. nbinno.com [nbinno.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride | CAS 369403-64-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijpbs.com [ijpbs.com]

- 20. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Dawn of a Bioisostere: An In-depth Technical Guide to the Early Research and Discovery of Thienylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Phenylalanine Competitor

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can modulate biological activity is perpetual. The story of thienylglycine derivatives is a compelling chapter in this narrative, born from the insightful application of bioisosterism—the principle of substituting one atom or group of atoms in a molecule with another to create a new compound with similar biological properties. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, was recognized in early pharmaceutical research as a viable bioisostere for the phenyl group.[1] This realization paved the way for the synthesis of a new class of non-proteinogenic amino acids, the thienylglycines, envisioned as analogs of phenylglycine and, by extension, phenylalanine. This guide delves into the foundational research that heralded the arrival of these intriguing compounds, exploring their initial synthesis, the prevailing chemical logic of the time, and the nascent understanding of their potential.

The Chemical Blueprint: Early Synthetic Strategies

The mid-20th century was a fertile ground for the development of synthetic methodologies for amino acids. The pioneering work on proteinogenic amino acids laid the groundwork for the creation of their unnatural counterparts. The early syntheses of thienylglycine derivatives were largely adaptations of these classical methods, most notably the Strecker synthesis and variations of the malonic ester synthesis.

The Strecker Synthesis: A Versatile Gateway to α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis.[2][3] Its application to the preparation of thienylglycines was a logical extension of its use for phenylglycine. The reaction, in its essence, is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.

The likely starting material for the synthesis of 2-thienylglycine would have been 2-thiophenecarboxaldehyde. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding α-amino acid.

Experimental Protocol: A Representative Early Strecker Synthesis of 2-Thienylglycine

-

Step 1: Formation of the α-Aminonitrile. To a solution of 2-thiophenecarboxaldehyde in a suitable solvent (e.g., aqueous ethanol), an equimolar amount of ammonium chloride is added, followed by the slow addition of a solution of sodium or potassium cyanide. The reaction mixture is stirred at room temperature for several hours to allow for the formation of α-amino-2-thiopheneacetonitrile.

-

Step 2: Hydrolysis to the Amino Acid. The resulting α-aminonitrile is then subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., barium hydroxide). This step converts the nitrile group to a carboxylic acid, yielding the racemic mixture of DL-2-thienylglycine.

-

Step 3: Isolation and Purification. The amino acid is isolated by neutralization of the reaction mixture, leading to its precipitation. Further purification could be achieved by recrystallization from a suitable solvent system, such as water/ethanol mixtures.

The elegance of the Strecker synthesis lies in its simplicity and the ready availability of the starting materials. However, a significant characteristic of the classical Strecker synthesis is the production of a racemic mixture of the amino acid, a common feature of many early synthetic methods before the advent of modern asymmetric synthesis.

Core Chemical Structures and Properties

The early research primarily focused on the synthesis and characterization of the simplest thienylglycine isomers: 2-thienylglycine and 3-thienylglycine.

| Compound Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| (±)-2-Thienylglycine |  | C₆H₇NO₂S | 157.19 | White to off-white crystalline solid |

| (±)-3-Thienylglycine |  | C₆H₇NO₂S | 157.19 | White to off-white crystalline solid |

Data sourced from PubChem.

The introduction of the thiophene ring in place of the phenyl ring imparts distinct physicochemical properties. The sulfur atom in the thiophene ring influences the electron distribution and the overall polarity of the molecule, which in turn can affect its biological activity and metabolic profile.

Early Biological Rationale and Investigations

The initial impetus for synthesizing thienylglycine derivatives was rooted in the concept of isosterism and the search for antimetabolites. By creating analogs of essential amino acids like phenylalanine, researchers hoped to discover compounds that could interfere with metabolic pathways, potentially leading to the development of antimicrobial or anticancer agents.

While detailed pharmacological data from the earliest studies on thienylglycine itself is scarce in readily available modern databases, the broader context of research on thiophene-containing compounds from that era suggests that these new amino acids would have been subjected to a range of biological assays. It is plausible that early investigations would have explored their effects on bacterial growth, their potential as enzyme inhibitors, and their general toxicity profiles. The rationale was clear: if a biological system could mistake a thienylglycine for phenylalanine, this molecular mimicry could be exploited for therapeutic benefit.

The Logic of Discovery: A Visual Representation

The intellectual framework that led to the discovery of thienylglycine derivatives can be visualized as a logical progression from established chemical principles to the synthesis of novel compounds with predicted biological activity.

Conclusion: A Foundation for Future Innovation

The early research and discovery of thienylglycine derivatives, while not always headline-grabbing at the time, laid a critical foundation for the development of a versatile class of molecules. The application of classical synthetic techniques to novel heterocyclic systems demonstrated the ingenuity and foresight of early medicinal chemists. These foundational studies not only expanded the toolkit of available non-proteinogenic amino acids but also reinforced the power of bioisosterism as a guiding principle in drug design. The thienylglycine scaffold, born from this early work, continues to appear in modern medicinal chemistry, a testament to the enduring legacy of its pioneering discoverers.

References

The Therapeutic Promise of Substituted Aminothiophenes: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted aminothiophenes represent a versatile and highly privileged scaffold in modern medicinal chemistry. Their inherent structural features and amenability to diverse chemical modifications have positioned them as key building blocks in the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted aminothiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the mechanistic underpinnings of their biological activities, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in harnessing the full potential of this remarkable class of compounds.

Introduction: The Aminothiophene Core - A Privileged Scaffold in Drug Discovery

The 2-aminothiophene moiety is a five-membered heterocyclic ring that serves as a cornerstone in the design of numerous biologically active molecules.[1][2] Its significance stems from several key attributes:

-

Structural Versatility: The aminothiophene ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

-

Bioisosteric Replacement: The thiophene ring is often considered a bioisostere of the phenyl group, a common motif in many drugs. This allows for the modification of existing drug candidates to improve their pharmacological profiles.[3]

-

Pharmacophore and Pharmacokinetic Properties: The unique electronic and steric properties of the aminothiophene scaffold contribute to its ability to interact with a wide range of biological targets and often impart favorable pharmacokinetic characteristics.[1][4]

The most versatile and widely adopted method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction .[1][5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6] The operational simplicity and tolerance of a broad range of functional groups make the Gewald reaction a cornerstone for generating diverse libraries of aminothiophene derivatives for drug screening.[5][7]

Anticancer Applications: Targeting Tumor Proliferation and Survival

Substituted aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanistic Insights: Kinase Inhibition and Microtubule Disruption

A significant body of research points to the ability of substituted aminothiophenes to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. Furthermore, certain derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.

One notable mechanism involves the inhibition of tubulin polymerization.[10] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] For instance, the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , has been identified as a potent inhibitor of tubulin polymerization and also exhibits inhibitory activity against WEE1 kinase, a key regulator of the G2/M checkpoint.[10]

The following diagram illustrates the proposed mechanism of action for BU17:

Caption: Proposed anticancer mechanism of BU17.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected substituted aminothiophene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate (PC-3) | 15.38 | [9] |

| SB-83 | Cervical (HeLa) | < 35 | [9] |

| SB-200 | Prostate (PC-3) | 34.04 | [9] |

| Acrylonitrile 8 | HeLa | 0.33 | [8] |

| Acrylonitrile 11 | HeLa | 0.21 | [8] |

| BU17 | A549 (Lung) | Not specified | [10] |

| TP 5 | HepG2 (Liver) | Not specified | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of substituted aminothiophenes on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted aminothiophene compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the substituted aminothiophene compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Substituted aminothiophenes have demonstrated significant antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13][14] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanistic Insights: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for many substituted aminothiophenes are still under investigation. However, it is believed that their lipophilic nature allows them to penetrate microbial cell membranes, leading to disruption of cellular integrity and function. Some derivatives may also interfere with essential microbial enzymes or metabolic pathways.

The following diagram provides a generalized workflow for screening the antimicrobial activity of substituted aminothiophenes.

Caption: Workflow for antimicrobial screening.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted aminothiophenes against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 | Candida albicans | 2.00 - 128 | [14] |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [15] |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | [15] |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 | [15] |

| Thiophene 4 | Colistin-Resistant E. coli | 8 | [15] |

| Thiophene 5 | Colistin-Resistant E. coli | 32 | [15] |

| Thiophene 8 | Colistin-Resistant E. coli | 32 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted aminothiophenes against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Substituted aminothiophene compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the aminothiophene compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well that shows no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory and Neuroprotective Applications

The therapeutic potential of substituted aminothiophenes extends to inflammatory conditions and neurodegenerative disorders.[13][16][17] Their ability to modulate inflammatory pathways and protect neurons from damage highlights their promise in these complex disease areas.

Mechanistic Insights: Modulating Inflammation and Neurodegeneration

In the context of inflammation, some aminothiophene analogs have been shown to inhibit the production of pro-inflammatory mediators.[17] For neurodegenerative diseases like Alzheimer's and Parkinson's, thiophene derivatives have been investigated for their ability to:

-

Inhibit protein aggregation: Prevent the formation of pathological protein aggregates such as amyloid-β plaques and α-synuclein fibrils.[16]

-

Reduce oxidative stress: Act as antioxidants to mitigate the neuronal damage caused by reactive oxygen species.[16]

-

Modulate neurotransmitter systems: Interact with neurotransmitter receptors and enzymes to restore normal neuronal function.[16]

The lipophilicity of the thiophene ring is particularly advantageous for central nervous system (CNS) applications, as it can facilitate crossing the blood-brain barrier.[16]

The following diagram illustrates the multifaceted therapeutic potential of substituted aminothiophenes in neurodegenerative diseases.

Caption: Multi-target approach in neurodegeneration.

Quantitative Data: Anti-inflammatory and Neuroprotective Activity

| Compound | Biological Activity | IC50/EC50 | Reference |

| Compound 1 | Anti-inflammatory | 121.47 µM | [17] |

| Compound 5 | Anti-inflammatory | 422 µM | [17] |

| Compound 25 | Cannabinoid Receptor 2 (CB2) Agonist | EC50 = 197 nM | [16] |

Conclusion and Future Directions

Substituted aminothiophenes have firmly established themselves as a versatile and highly promising scaffold in the landscape of drug discovery. Their synthetic accessibility, coupled with their diverse range of biological activities, provides a fertile ground for the development of novel therapeutics. The anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties highlighted in this guide underscore the immense potential of this chemical class.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on biological activity and selectivity.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

-

Development of Novel Synthetic Methodologies: To expand the chemical space of accessible aminothiophene derivatives.

By continuing to explore the rich chemistry and biology of substituted aminothiophenes, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. resource.aminer.org [resource.aminer.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Synthesis of 2-Aminothiazole Derivatives: From Foundational Chemistry to Modern Methodologies

The 2-aminothiazole scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] This prevalence in pharmacologically active agents necessitates robust, efficient, and scalable synthetic strategies.

This technical guide provides an in-depth exploration of the core synthetic routes to 2-aminothiazole derivatives. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals. The focus is on building a practical understanding of not only how but why certain synthetic pathways are chosen and optimized.

The Hantzsch Thiazole Synthesis: The Foundational Pillar

The most classic and widely recognized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[6][7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative, most commonly thiourea, to yield the target heterocycle.[8][9][10]

Mechanistic Rationale

The trustworthiness of the Hantzsch synthesis lies in its predictable and well-understood mechanism. Understanding this pathway is critical for troubleshooting and adapting the reaction to new substrates.

-

Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displacement of the halide forms an S-alkylated isothiouronium salt intermediate.

-

Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration, driven by the formation of a stable aromatic ring, to yield the final 2-aminothiazole product.

Below is a diagram illustrating this fundamental transformation.

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a reliable method for synthesizing a common 2-aminothiazole derivative.[10]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Step-by-Step Methodology:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol to the vial.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix thoroughly. The basic solution neutralizes any hydrobromic acid formed and aids in product precipitation.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any remaining salts.

-

Spread the collected solid on a watch glass and allow it to air dry completely. The product is often pure enough for characterization without further purification.

Modern Synthetic Enhancements: Towards Greener and More Efficient Chemistry

While the Hantzsch synthesis is robust, it often requires halogenated starting materials, which can be lachrymatory and toxic. Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign alternatives.

One-Pot Synthesis via In-Situ Halogenation

A significant advancement involves the in-situ generation of the α-haloketone from a readily available ketone, followed immediately by condensation with thiourea in the same reaction vessel. This approach avoids the isolation of the hazardous halogenated intermediate.

Commonly used halogenating systems include:

Caption: General workflow for a one-pot synthesis of 2-aminothiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times compared to conventional heating.[15][16] Reactions that might take several hours at reflux can often be completed in minutes.[15][17] This efficiency stems from the direct and rapid heating of the polar solvent and reactants by microwave energy.

Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [17]

Materials:

-

Substituted Acetophenone (0.01 mol)

-

Thiourea (0.02 mol)

-

Iodine (0.01 mol)

Step-by-Step Methodology:

-

Combine the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation at a power of 170 W for 5-15 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling the reaction mixture to room temperature, pour it into ice-cold water.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to afford the pure product.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—generates localized hot spots with extreme temperatures and pressures, accelerating the reaction rate.[18] These methods are often performed at room temperature and can lead to high yields in short reaction times.[19][20]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as available starting materials, required scale, desired purity, and available equipment. The following table summarizes the key features of the discussed methodologies.

| Method | Key Reagents | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| Classical Hantzsch | α-Haloketone, Thiourea | Reflux in Ethanol | 2-10 hours | Well-established, reliable, high yields[10] | Requires pre-synthesized, often toxic α-haloketones[8] |

| One-Pot (Iodine) | Ketone, Thiourea, Iodine | Reflux in Ethanol | 8-10 hours | Avoids isolation of lachrymatory intermediates[21] | Stoichiometric use of iodine |

| Microwave-Assisted | Ketone, Thiourea, Iodine | Microwave Irradiation (e.g., 170 W) | 5-15 minutes | Drastically reduced reaction times, high efficiency[15][17] | Requires specialized microwave reactor equipment |

| Ultrasound-Assisted | Aldehyde/Ketone, Thiourea | Ultrasound, Room Temp. | 30-60 minutes | Energy efficient, mild conditions, often solvent-free | Scalability can be a challenge |

| Green Catalyst | Ketone, Thiourea, TCCA | 80 °C in Ethanol | ~30 minutes | Uses safer halogen source, recyclable catalyst[14] | Catalyst synthesis may be required |

Conclusion and Future Outlook

The synthesis of 2-aminothiazole derivatives has evolved significantly from the foundational Hantzsch reaction. Modern methodologies prioritize efficiency, safety, and environmental responsibility ("green chemistry"). The development of one-pot procedures and the application of energy sources like microwaves and ultrasound have streamlined access to these vital pharmaceutical scaffolds.[15][18][22] Future research will likely continue to focus on catalyst development, particularly photoredox catalysis, and the expansion of polymer-supported syntheses to facilitate high-throughput library generation for drug discovery.[8][13] Understanding the full spectrum of these synthetic tools empowers the modern chemist to make informed, strategic decisions in the design and execution of synthetic campaigns targeting novel 2-aminothiazole-based therapeutics.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. scribd.com [scribd.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 15. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 16. medmedchem.com [medmedchem.com]

- 17. jusst.org [jusst.org]

- 18. kjscollege.com [kjscollege.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rjpbcs.com [rjpbcs.com]

- 22. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(3-thienyl)acetic Acid Hydrochloride is a synthetic amino acid derivative belonging to the broad class of thienylglycines. While direct and extensive research elucidating its specific mechanism of action is not robustly represented in publicly accessible literature, this guide synthesizes the available data on structurally analogous compounds and the well-documented bioactivities of the 2-aminothiophene scaffold. We will postulate a likely mechanistic profile for this compound, focusing on its potential as a modulator of inflammatory pathways and its possible interactions with amino acid receptors. This document is intended to serve as a foundational resource to stimulate and guide future preclinical research.

Introduction and Molecular Profile

This compound is a chiral, non-proteinogenic amino acid characterized by a thiophene ring attached to the alpha-carbon of a glycine backbone. The hydrochloride salt form enhances its solubility and stability for research applications.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S·HCl | --INVALID-LINK-- |

| Molecular Weight | 193.65 g/mol | --INVALID-LINK-- |

| CAS Number | 369403-64-5 | --INVALID-LINK-- |

| Structure | A central chiral carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a thiophene-3-yl group. | --INVALID-LINK-- |

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-recognized pharmacophore present in numerous approved drugs, conferring a range of biological activities. The amino acid component suggests potential interactions with biological pathways that recognize and process endogenous amino acids.

Postulated Mechanism of Action: An Evidence-Based Hypothesis

Direct experimental evidence for the specific molecular targets of this compound is limited. However, based on its structural features—a thiophene acetic acid moiety and an amino acid backbone—we can infer a plausible mechanism of action centered on anti-inflammatory and neuromodulatory activities.

Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

A primary hypothesized mechanism is the inhibition of key enzymes in the inflammatory cascade, a role suggested for structurally related compounds.[1]

-

Plausible Molecular Targets: Cyclooxygenase (COX-1 and COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1).[1]

-

Causality of the Hypothesis: The thiophene acetic acid scaffold is a known feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. By inhibiting COX enzymes, the compound would prevent the conversion of arachidonic acid to prostaglandin H2, a crucial precursor for various pro-inflammatory prostaglandins. Inhibition of mPGES-1 would further downregulate the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

The following diagram illustrates this proposed pathway:

Caption: Hypothesized anti-inflammatory mechanism of action.

Neuromodulatory Activity via Glutamate Receptor Antagonism

The structural similarity of this compound to excitatory amino acids like glutamate suggests a potential for interaction with glutamate receptors.

-

Plausible Molecular Target: N-methyl-D-aspartate (NMDA) receptors.

-

Causality of the Hypothesis: Certain amino acid derivatives have been identified as antagonists of NMDA receptors.[2] As a non-proteinogenic amino acid, our target compound could act as a competitive or non-competitive antagonist at these receptors. By blocking NMDA receptor activation, it could modulate glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric conditions. This antagonism could potentially lead to neuroprotective or anticonvulsant effects.

The following diagram outlines this potential interaction:

Caption: Hypothesized NMDA receptor antagonist activity.

Broader Biological Context of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a "privileged" structure in medicinal chemistry, known to impart a wide spectrum of biological activities.[3] Research on various derivatives has revealed activities including:

-

Antimicrobial and Antifungal Effects: Thiophene-containing compounds are components of several antibiotics.[3]

-

Antitumor Activity: Certain 2-aminothiophene derivatives have shown selective cytostatic effects against cancer cell lines.

-